7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline
Overview
Description
7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline is a heterocyclic compound that features a quinoline core substituted with a chlorine atom at the 7th position, a methyl group at the 8th position, and a piperidine ring at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Piperidine Substitution: The final step involves the substitution of the hydrogen atom at the 4th position with a piperidine ring, which can be achieved through nucleophilic substitution using piperidine and a suitable base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline core, converting it to tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. The piperidine ring enhances the compound’s binding affinity to its targets, leading to increased potency. The chlorine and methyl substituents contribute to the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
7-Chloro-4-(piperazin-1-yl)quinoline: Similar structure but with a piperazine ring instead of piperidine.
8-Methylquinoline: Lacks the chlorine and piperidine substituents.
4-(Piperidin-1-yl)quinoline: Lacks the chlorine and methyl substituents.
Uniqueness: 7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the piperidine ring increases its binding affinity to biological targets .
Properties
IUPAC Name |
7-chloro-8-methyl-4-piperidin-1-ylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2/c1-11-13(16)6-5-12-14(7-8-17-15(11)12)18-9-3-2-4-10-18/h5-8H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPJKYOGOLBIFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C(C=CN=C12)N3CCCCC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674742 | |
Record name | 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-74-1 | |
Record name | 7-Chloro-8-methyl-4-(1-piperidinyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.